Electronic Effect of 4-Methoxy Substitution
Density functional theory (DFT) calculations demonstrate that the 4-methoxy substituent in 4-methoxypicolinic acid (4MOPIC) exerts an electron-donating effect into the picolinic acid ring, resulting in upfield NMR resonance compared to the electron-withdrawing 4-nitro analog (4NPIC) [1]. Specifically, the methoxyl group pushes electron density into the aromatic system, altering HOMO-LUMO energy gaps and molecular electrostatic potential surfaces [1]. While this study does not include the 5-methyl substituent present in the target compound, it establishes the class-level electronic effect of the 4-methoxy group on picolinic acid derivatives. The target compound's additional 5-methyl group would further modulate electron density, creating a unique electronic profile not replicated by 4-methoxy or 5-methyl substitution alone [2].
| Evidence Dimension | Electron density shift (NMR upfield/downfield effect) |
|---|---|
| Target Compound Data | Not directly measured; inferred from 4-methoxypicolinic acid (4MOPIC) |
| Comparator Or Baseline | 4MOPIC (4-methoxypicolinic acid) vs. 4NPIC (4-nitropicolinic acid) |
| Quantified Difference | 4MOPIC: upfield resonance (electron-donating effect); 4NPIC: downfield resonance (electron-withdrawing effect) |
| Conditions | DFT B3LYP/6-311++G** calculations in gas phase and solvents (acetone, ethanol, DMF, THF, diethyl ether) |
Why This Matters
The electron-donating 4-methoxy group alters reactivity in cross-coupling reactions and metal coordination compared to unsubstituted or electron-withdrawing analogs, directly impacting synthetic utility.
- [1] Adeoye IO, Semire B. Quantum Chemical Calculations on Molecular Structures and Solvents Effect on 4-Nitropicolinic and 4-Methoxypicolinic Acid. Int J Phys Sci. 2013;8(26):1384-1394. View Source
- [2] PubChemLite. 4-methoxy-5-methylpyridine-2-carboxylic acid hydrochloride. Compound ID 55274734. Accessed 2026. View Source
